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Compound of Interest

Compound Name: 2-Bromo-3,4,5-trifluoroaniline

Cat. No.: B1503346

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,4,5-
trifluoroaniline

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-
Bromo-3,4,5-trifluoroaniline (CAS No: 1000577-24-1), a halogenated aromatic amine of
significant interest to the pharmaceutical and material science sectors. As a valued building
block, its unique substitution pattern—featuring a bromine atom and three fluorine atoms on the
aniline core—imparts specific characteristics that are advantageous for developing novel
chemical entities. This document synthesizes available data and provides robust, field-proven
experimental protocols for the determination of its core properties where public data is not
available. It is intended for researchers, chemists, and drug development professionals who
require a deep understanding of this compound for synthesis, process optimization, and
formulation.

Introduction
Significance in Chemical Synthesis and Drug Discovery

Halogenated anilines are foundational scaffolds in modern chemistry. The incorporation of
fluorine and trifluoromethyl groups, in particular, is a widely used strategy in drug design to
enhance metabolic stability, binding affinity, lipophilicity, and cell permeability. The presence of
both fluorine and bromine atoms in 2-Bromo-3,4,5-trifluoroaniline offers multifaceted utility.
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The trifluorinated phenyl ring provides a metabolically stable, electron-withdrawing core, while
the bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g.,
Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular
architectures. This makes the compound a highly valuable intermediate for creating libraries of
novel compounds for screening in drug discovery and for developing advanced functional
materials.

Scope of the Technical Guide

This guide offers a detailed examination of the structural, physical, chemical, and spectroscopic
properties of 2-Bromo-3,4,5-trifluoroaniline. Recognizing the current gaps in publicly
available experimental data for this specific isomer, this document provides not only predicted
characteristics based on established chemical principles but also detailed, self-validating
experimental protocols for their empirical determination. The methodologies described are
standard in the industry, ensuring reproducibility and reliability for researchers.

Molecular Structure and Identification
Chemical Identity

The fundamental identity of 2-Bromo-3,4,5-trifluoroaniline is established by its unique
molecular formula and systematic nomenclature. These identifiers are crucial for regulatory
compliance, database searches, and unambiguous communication in scientific literature.

Property Value Reference
IUPAC Name 2-bromo-3,4,5-trifluoroaniline

CAS Number 1000577-24-1

Molecular Formula CeHsBrrsN

Molecular Weight 225.99 g/mol

Canonical SMILES NC1=CC(F)=C(F)C(F)=C1Br

InChi Key DHBSROPCTQUZQS-

UHFFFAOYSA-N
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Structural Features

2-Bromo-3,4,5-trifluoroaniline is a substituted aromatic amine. Its structure consists of a
benzene ring functionalized with five substituents: an amino (-NHz2) group, a bromine (-Br)
atom, and three fluorine (-F) atoms. The ortho-bromo and the adjacent trifluoro substitution
pattern create a distinct electronic and steric environment that governs the molecule's reactivity
and physical properties. The electron-withdrawing nature of the halogens significantly
influences the basicity of the amino group.

Physicochemical Properties and Experimental
Determination

A thorough understanding of physicochemical properties is paramount for optimizing reaction
conditions, developing purification strategies, and formulating final products.

Physical State and Appearance

2-Bromo-3,4,5-trifluoroaniline is documented as a solid at standard temperature and
pressure. The precise color and crystalline form should be noted upon receipt or synthesis as
variations can indicate impurities.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-
purity compound. As of this guide's publication, a specific experimental melting point for 2-
Bromo-3,4,5-trifluoroaniline is not widely reported. For comparison, the related isomer 2-
Bromo-4,5,6-trifluoroaniline has a melting point of 58-60 °C.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the standard and universally accepted capillary method for determining
the melting point of a solid organic compound.

o Sample Preparation: Ensure the sample is completely dry by placing it in a desiccator under
vacuum for several hours. Grind the solid into a fine powder using a mortar and pestle.
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o Capillary Loading: Tap the open end of a capillary tube (sealed at one end) into the powder.
Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom.
A sample height of 2-3 mm is ideal.

o Measurement: Place the loaded capillary into a calibrated melting point apparatus.

e Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then,
decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

» Observation: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting range is
reported as T1-Ta.

Solubility Profile

Solubility data is essential for selecting appropriate solvents for reactions, extractions, and
crystallizations. While quantitative data for 2-Bromo-3,4,5-trifluoroaniline is not available, its
structure suggests it will be poorly soluble in water but soluble in common organic solvents like
dichloromethane, ethyl acetate, and methanol, a behavior common to similar halogenated
anilines.

Protocol for Quantitative Solubility Determination (Gravimetric Method)
This method provides a direct and accurate measurement of solubility.

o Equilibration: Add an excess amount of 2-Bromo-3,4,5-trifluoroaniline to a sealed vial
containing a known volume (e.g., 5.0 mL) of the chosen solvent.

o Saturation: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C)
and agitate for 24 hours to ensure the solution is saturated.

o Separation: Allow the vial to stand at the same constant temperature until the excess solid
has settled. Carefully extract a known volume of the clear supernatant (e.g., 2.0 mL) using a
volumetric pipette fitted with a filter to avoid transferring any solid particles.

e Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Remove the solvent under a
gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's
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boiling point until a constant weight is achieved.

o Calculation: Weigh the vial containing the dried solute. The solubility (S) in g/L is calculated
as: S = (Weight of residue in g / Volume of aliquot in L)

Acidity and pKa

The pKa of the conjugate acid (Ar-NHs™*) is a measure of the basicity of the aniline. The
electron-withdrawing fluorine and bromine atoms are expected to significantly decrease the
basicity of the amino group compared to aniline (pKa of 4.6).

Protocol for pKa Determination (Potentiometric Titration)

o Sample Preparation: Accurately weigh and dissolve a known amount of 2-Bromo-3,4,5-
trifluoroaniline in a suitable solvent mixture where both the free base and its salt are
soluble (e.g., water/ethanol).

« Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature
(e.g., 25 °C). Use a calibrated pH electrode to monitor the solution's pH.

« Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCI),
adding the titrant in small, precise increments.

o Data Collection: Record the pH of the solution after each addition of titrant.

e Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-
equivalence point (the point where half of the aniline has been protonated).

Spectroscopic Profile and Characterization
Workflow

Spectroscopic analysis is indispensable for confirming the identity and structural integrity of a
molecule.
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Diagram 1: Spectroscopic Analysis Workflow
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Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.
+ Expected Molecular lon (M*): For CeHsBrFsN, the monoisotopic mass is 224.9401 Da.

¢ Isotopic Pattern: A key feature will be the isotopic signature of bromine. Natural bromine
consists of two major isotopes, 7°Br (~50.7%) and 8Br (~49.3%). This will result in two
prominent peaks in the mass spectrum for the molecular ion: an [M]* peak and an [M+2]*
peak of nearly equal intensity. This pattern is a definitive indicator of a monobrominated
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compound. For the related isomer 2-Bromo-3,4,6-trifluoroaniline, the mass spectrum shows
major peaks at m/z 225 and 227, confirming this pattern.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic
vibrational frequencies.

N-H Stretching: The aniline N-H group will exhibit symmetric and asymmetric stretching
vibrations, typically in the range of 3300-3500 cm~1.

o Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm~1.

e Aromatic C=C Stretching: Bands in the 1450-1600 cm~? region are characteristic of the
benzene ring.

e C-F Stretching: Strong, characteristic absorption bands are expected in the 1100-1400 cm—1
region due to the C-F bonds.

e C-Br Stretching: A band in the lower frequency "fingerprint” region, typically 500-650 cm~1,
corresponds to the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and
the environment of the fluorine atoms.

e 1H NMR: The spectrum will show two signals: one for the single aromatic proton (C6-H) and
a broader signal for the two amino (-NHz) protons. The aromatic proton's signal will be split
due to coupling with the adjacent fluorine atoms. The chemical shift will be downfield, likely in
the 6.5-7.5 ppm range. The NHz signal's position is variable and depends on solvent and
concentration.

e 13C NMR: Six distinct signals are expected for the aromatic carbons. The chemical shifts will
be influenced by the attached substituents, with carbons bonded to halogens showing
characteristic shifts.
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e 1F NMR: Three distinct signals are expected for the three non-equivalent fluorine atoms at
the C3, C4, and C5 positions. The chemical shifts and coupling constants (JFF) will be highly
informative for confirming the substitution pattern.

Synthesis and Reactivity

While a specific documented synthesis for 2-Bromo-3,4,5-trifluoroaniline is not readily
available, a plausible and logical synthetic route can be proposed based on established organic
chemistry principles for similar compounds.

Plausible Synthetic Pathway

A common strategy for preparing halogenated anilines is through the bromination of a suitable
aniline precursor or the reduction of a corresponding nitrobenzene. A logical starting material
for this synthesis is 3,4,5-trifluoroaniline.
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Diagram 2: Plausible Synthesis of 2-Bromo-3,4,5-trifluoroaniline
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Caption: Proposed synthetic route.

Causality of Experimental Choices:
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e Protection: The amino group of 3,4,5-trifluoroaniline is activated and can interfere with
bromination reagents. It is protected (e.g., as an acetamide) to moderate its reactivity and
prevent side reactions.

e Bromination: The protected amino group is an ortho-, para-director. Since the para-position is
blocked by a fluorine atom, bromination with an electrophilic bromine source like N-
Bromosuccinimide (NBS) or bromine in acetic acid is expected to occur at one of the ortho-
positions (C2 or C6).

o Deprotection: The protecting group is removed under acidic or basic conditions to yield the
final product.

Safety and Handling

Working with halogenated anilines requires strict adherence to safety protocols due to their
potential toxicity.

Hazard Identification

Based on supplier safety data, 2-Bromo-3,4,5-trifluoroaniline is classified with the following

hazards:
Pictogram Signal Word Hazard Statements
H302: Harmful if
) ] swallowed.H312: Harmful in
GHSO07 (Harmful/Irritant) Warning

contact with skin.H332:

Harmful if inhaled.

Recommended Handling Procedures

All work with this compound must be performed with appropriate engineering controls and
personal protective equipment (PPE).

» Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust
or vapors.

» Personal Protective Equipment:
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o Eye Protection: Wear chemical safety goggles or a face shield.

o Hand Protection: Use chemically resistant gloves (e.qg., nitrile). Always inspect gloves
before use.

o Body Protection: Wear a full-length lab coat, long pants, and closed-toe shoes.

» Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.

Storage and Disposal

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow it to enter the environment.

Conclusion

2-Bromo-3,4,5-trifluoroaniline is a specialty chemical with high potential as a building block in
research and development, particularly in the synthesis of pharmaceuticals and advanced
materials. This guide has consolidated its known identity and safety information while providing
a framework of predictive insights and robust experimental protocols to address the existing
gaps in its publicly documented physicochemical data. The systematic determination of its
melting point, solubility, pKa, and full spectroscopic profile is essential for its effective and safe
utilization in the laboratory and will enable its broader application in innovative chemical
synthesis.

 To cite this document: BenchChem. [physicochemical properties of 2-Bromo-3,4,5-
trifluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593346#physicochemical-properties-of-2-bromo-3-
4-5-trifluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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